

# Application of Org 25543 in Electrophysiology: Application Notes and Protocols

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## Compound of Interest

Compound Name: Org 25543

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## Introduction

**Org 25543** is a potent and selective, pseudo-irreversible inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, thereby terminating the inhibitory signal.[3][4] By inhibiting GlyT2, **Org 25543** increases the extracellular concentration of glycine, enhancing inhibitory neurotransmission. This mechanism has made **Org 25543** a valuable pharmacological tool for studying the role of GlyT2 in various physiological and pathological processes, particularly in the context of neuropathic pain.[5][6][7]

These application notes provide a comprehensive overview of the use of **Org 25543** in electrophysiological studies. They include detailed protocols for common electrophysiology experiments, a summary of its quantitative effects, and a visualization of its mechanism of action.

## Mechanism of Action

**Org 25543** acts as a non-competitive, allosteric inhibitor of GlyT2.[1][8] It binds to an extracellular allosteric site on the transporter, distinct from the glycine binding site.[2][5] This binding event locks the transporter in an outward-open conformation, preventing the translocation of glycine across the cell membrane.[2] Recent studies suggest that **Org 25543** binds to a lipid-exposed allosteric site and that its binding is modulated by cholesterol in the cell

membrane.[5][6][8] The inhibition by **Org 25543** is characterized as pseudo-irreversible due to its very slow dissociation rate from the transporter.[1][2]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Org 25543**'s interaction with GlyT2, as determined by various electrophysiological and binding assays.

Table 1: Inhibitory Potency of **Org 25543** on GlyT2

Parameter	Value	Assay System	Reference
IC50	16 nM	[3H]glycine uptake in GlyT2-expressing cells	[1]
IC50	3.76 nM (2.36–6.01 nM)	Glycine-evoked currents in GlyT2-expressing oocytes	[9]
IC50	31 ± 6 nM	FLIPR membrane potential assay	[4]

Table 2: Kinetic Parameters of **Org 25543** Binding to GlyT2

Parameter	Value	Method	Reference
On-rate (k <sub>on</sub> )	1.01 x 10 <sup>6</sup> M <sup>-1</sup> s <sup>-1</sup>	MS Binding Assay	[4]
Off-rate (k <sub>off</sub> )	7.07 x 10 <sup>-3</sup> s <sup>-1</sup>	MS Binding Assay	[4]
Equilibrium Dissociation Constant (K <sub>d</sub> )	7.45 nM	MS Binding Assay (Saturation)	[4]
Equilibrium Dissociation Constant (K <sub>d</sub> )	6.99 nM	MS Binding Assay (from k <sub>off</sub> /k <sub>on</sub> )	[4]

## Experimental Protocols

### Two-Electrode Voltage Clamp (TEVC) in *Xenopus laevis* Oocytes

This protocol is designed to measure the effect of **Org 25543** on glycine-evoked currents in *Xenopus* oocytes expressing human GlyT2.

#### Materials:

- *Xenopus laevis* oocytes expressing human GlyT2
- **Org 25543** stock solution (e.g., 10 mM in DMSO)
- Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl<sub>2</sub>, 1.8 mM CaCl<sub>2</sub>, 5 mM HEPES, pH 7.5
- Glycine stock solution (e.g., 100 mM in ND96)
- Two-electrode voltage clamp setup

#### Procedure:

- Place a GlyT2-expressing oocyte in the recording chamber and perfuse with ND96 solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
- Clamp the oocyte membrane potential at a holding potential of -60 mV.
- Establish a baseline current by perfusing with ND96.
- Apply a saturating concentration of glycine (e.g., 100 μM) to elicit a maximal inward current.
- Wash out the glycine with ND96 until the current returns to baseline.
- Prepare the desired concentration of **Org 25543** in ND96 from the stock solution.
- Pre-incubate the oocyte with the **Org 25543** solution for a defined period (e.g., 5-10 minutes) to allow for binding.

- Co-apply the same concentration of glycine as in step 5 along with **Org 25543**.
- Record the inhibited current.
- To test for irreversibility, wash out both glycine and **Org 25543** with ND96 for an extended period (e.g., 30 minutes) and then re-apply glycine alone to assess the recovery of the current.[\[9\]](#)
- Repeat with different concentrations of **Org 25543** to generate a dose-response curve and calculate the IC50 value.

## Whole-Cell Patch-Clamp Recordings from Neurons

This protocol is suitable for studying the effect of **Org 25543** on glycinergic miniature inhibitory postsynaptic currents (mIPSCs) in cultured spinal cord neurons or acute brainstem slices.[\[3\]](#)  
[\[10\]](#)

### Materials:

- Primary neuronal culture (e.g., spinal cord neurons) or acute brain slices (e.g., from the auditory brainstem).[\[3\]](#)
- **Org 25543** stock solution.
- Artificial cerebrospinal fluid (aCSF) for slices or external recording solution for cultured neurons. A typical aCSF contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 10 glucose, 2 CaCl<sub>2</sub>, and 1 MgCl<sub>2</sub>, bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>.[\[3\]](#)
- Internal solution for the patch pipette, containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl<sub>2</sub>, 2 ATP-Na<sub>2</sub>, 0.3 GTP-Na<sub>2</sub>, pH adjusted to 7.3 with CsOH.
- Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 1 μM).
- Strychnine to confirm the glycinergic nature of the currents (e.g., 1 μM).
- Patch-clamp amplifier and data acquisition system.

### Procedure:

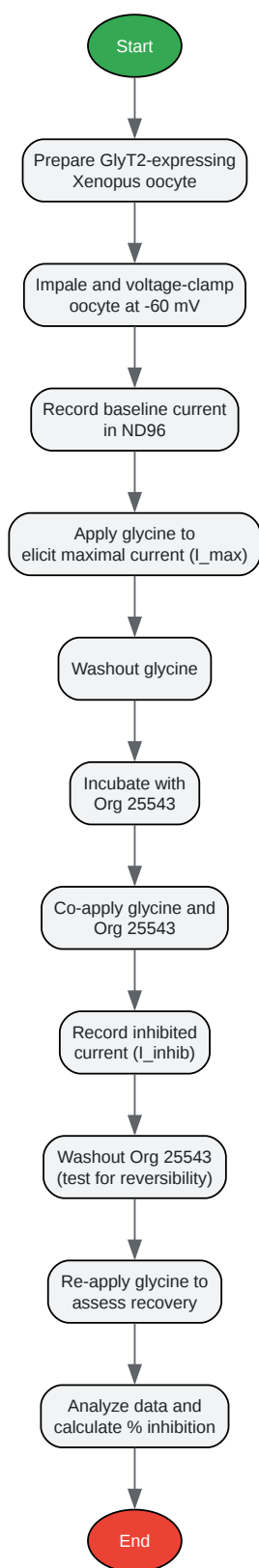
- Prepare the neuronal culture or acute slice and place it in the recording chamber of an upright or inverted microscope.
- Continuously perfuse with oxygenated aCSF (for slices) or external solution (for cultures) containing TTX.
- Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode, holding the membrane potential at -70 mV.
- Record baseline mIPSC activity for a stable period (e.g., 5-10 minutes).
- Apply **Org 25543** at the desired concentration by adding it to the perfusion solution.
- Record mIPSCs in the presence of **Org 25543**. A significant reduction in mIPSC frequency and amplitude is expected over time.[\[10\]](#)
- To confirm that the recorded events are glycinergic, apply strychnine at the end of the experiment to block the mIPSCs.
- Analyze the frequency, amplitude, and decay kinetics of mIPSCs before and after the application of **Org 25543**. Pharmacological inhibition of GlyT2 with **Org 25543** has been shown to increase the decay time of glycinergic mIPSCs.[\[3\]](#)

## Visualizations

### Signaling Pathway of Glycinergic Neurotransmission and GlyT2 Inhibition

Caption: Mechanism of GlyT2 inhibition by **Org 25543** in a glycinergic synapse.

## Experimental Workflow for TEVC Recording



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Caption: Workflow for assessing **Org 25543** inhibition using two-electrode voltage clamp.

## Safety and Handling

**Org 25543** should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is typically supplied as a solid and should be dissolved in a suitable solvent like DMSO to prepare a stock solution. Store the stock solution at -20°C or below. For animal studies, it is important to be aware that high doses of **Org 25543** can cause side effects such as tremors, seizures, and mortality, likely due to its pseudo-irreversible inhibition of GlyT2.[2][11]

## Conclusion

**Org 25543** is a powerful and specific tool for investigating the function of GlyT2 in electrophysiological preparations. Its high potency and pseudo-irreversible nature make it particularly useful for studies where sustained inhibition of GlyT2 is desired. The protocols and data presented here provide a foundation for researchers to effectively utilize **Org 25543** in their studies of glycinergic neurotransmission and related neurological disorders.

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